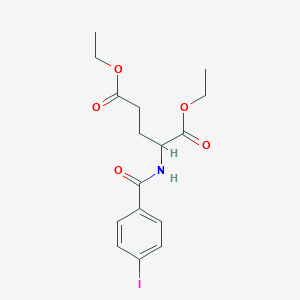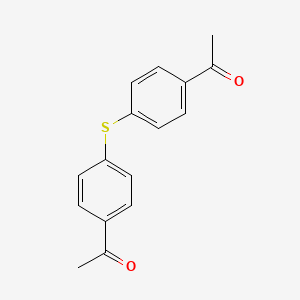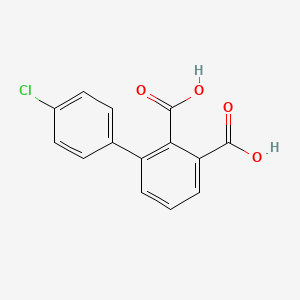![molecular formula C17H12N2OS B3828069 3-(2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828069.png)
3-(2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
3-(2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is commonly known as FTY720 and has been extensively studied for its various biochemical and physiological effects.
Mechanism of Action
FTY720 exerts its effects through the activation of sphingosine-1-phosphate receptors. It binds to these receptors and induces their internalization, leading to the sequestration of lymphocytes in lymphoid tissues and preventing their migration to sites of inflammation. FTY720 also has an effect on the blood-brain barrier, preventing the infiltration of immune cells into the central nervous system.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, prevent the activation of immune cells, and protect against neurodegeneration. FTY720 has also been shown to have a positive effect on the cardiovascular system, reducing the risk of heart disease.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. FTY720 has also been extensively studied and its effects are well-characterized. However, FTY720 also has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. FTY720 also has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of FTY720. One potential area of research is the development of new formulations of FTY720 with improved solubility and bioavailability. Another area of research is the investigation of the potential of FTY720 for the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, the use of FTY720 in combination with other drugs for the treatment of cancer is an area of active research. Finally, the role of FTY720 in the regulation of the immune system and its potential as a therapy for immune-related disorders is an area of ongoing investigation.
Conclusion:
FTY720 is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. It has been extensively studied for its various biochemical and physiological effects and has shown promise as a therapy for multiple sclerosis, cancer, and other autoimmune diseases. While FTY720 has some limitations for lab experiments, its advantages and potential future directions make it an exciting area of research.
Scientific Research Applications
FTY720 has been extensively studied for its various scientific research applications. It has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. FTY720 has also been studied for its potential application in the treatment of multiple sclerosis, cancer, and other autoimmune diseases.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-12-4-6-13(7-5-12)16-11-21-17(19-16)14(10-18)9-15-3-2-8-20-15/h2-9,11H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHLDDFDFMZVNP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-4-(4-bromophenyl)-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B3828015.png)
![ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate](/img/structure/B3828025.png)
![4-oxo-2-(propylthio)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B3828027.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide](/img/structure/B3828035.png)
![3-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828051.png)
![3-(2-chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828059.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)acrylonitrile](/img/structure/B3828061.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B3828070.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B3828090.png)
![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828097.png)
![3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828103.png)